molecular formula C20H22N2O3S B2415649 (E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide CAS No. 1004176-33-3

(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide

Cat. No.: B2415649
CAS No.: 1004176-33-3
M. Wt: 370.47
InChI Key: FQYMRVDHPTXTFC-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide is a complex organic compound that features a piperidine moiety, a phenyl group, and an ethenesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The phenyl and ethenesulfonamide groups may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide is unique due to its combination of a piperidine moiety with a phenyl and ethenesulfonamide linkage, which imparts specific chemical and biological properties not found in simpler compounds like 2,2’-bipyridine or 2-methyltetrahydrofuran.

Properties

IUPAC Name

(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20(22-14-5-2-6-15-22)18-9-11-19(12-10-18)21-26(24,25)16-13-17-7-3-1-4-8-17/h1,3-4,7-13,16,21H,2,5-6,14-15H2/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYMRVDHPTXTFC-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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